N'-[(E)-2-Furylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-2-Furylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C20H16N4O3. This compound is notable for its unique structure, which includes a pyrazole ring, a naphthalene moiety, and a furylmethylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2-Furylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step often involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.
Introduction of the Naphthalene Moiety: This step involves the reaction of the pyrazole derivative with 2-methoxy-1-naphthaldehyde under acidic or basic conditions to introduce the naphthalene group.
Addition of the Furylmethylidene Group: The final step involves the condensation of the intermediate with furfural in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethylidene group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the furylmethylidene group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, especially at the naphthalene moiety, where electrophilic aromatic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N’-[(E)-2-Furylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further pharmacological research.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating infections or cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N’-[(E)-2-Furylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anticancer effects could be related to the disruption of cellular pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-2-Furylmethylidene]-3-(2-hydroxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-2-Furylmethylidene]-3-(2-chloro-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-2-Furylmethylidene]-3-(2-methyl-1-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets N’-[(E)-2-Furylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxy group on the naphthalene moiety, for example, can influence its electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C20H16N4O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H16N4O3/c1-26-18-9-8-13-5-2-3-7-15(13)19(18)16-11-17(23-22-16)20(25)24-21-12-14-6-4-10-27-14/h2-12H,1H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
HTUYGRADEHXZQM-CIAFOILYSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CO4 |
Origin of Product |
United States |
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